Cas no 1111221-38-5 (7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one)

7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one structure
1111221-38-5 structure
商品名:7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
CAS番号:1111221-38-5
MF:C20H19FN4OS
メガワット:382.454466104507
CID:5387051

7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one 化学的及び物理的性質

名前と識別子

    • 7-fluoro-1-[(2-methylphenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
    • 7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
    • インチ: 1S/C20H19FN4OS/c1-3-10-24-18(26)16-11-15(21)8-9-17(16)25-19(24)22-23-20(25)27-12-14-7-5-4-6-13(14)2/h4-9,11H,3,10,12H2,1-2H3
    • InChIKey: ZUXXVSWFTRYINM-UHFFFAOYSA-N
    • ほほえんだ: N12C(SCC3=CC=CC=C3C)=NN=C1N(CCC)C(=O)C1=C2C=CC(F)=C1

7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-7714-5μmol
7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
1111221-38-5 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-7714-1mg
7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
1111221-38-5 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-7714-2μmol
7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
1111221-38-5 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-7714-3mg
7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
1111221-38-5 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-7714-30mg
7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
1111221-38-5 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3382-7714-15mg
7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
1111221-38-5 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3382-7714-5mg
7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
1111221-38-5 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-7714-10mg
7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
1111221-38-5 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-7714-40mg
7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
1111221-38-5 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3382-7714-10μmol
7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
1111221-38-5 90%+
10μl
$69.0 2023-04-26

7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one 関連文献

7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneに関する追加情報

Research Brief on 7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS: 1111221-38-5)

In recent years, the compound 7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS: 1111221-38-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its triazoloquinazolinone core, has demonstrated promising pharmacological properties, particularly in the context of targeted therapies. The following brief synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

The synthesis of 7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the reaction conditions to improve yield and purity, with particular emphasis on the introduction of the fluoro and sulfanyl substituents. Advanced spectroscopic methods, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.

Pharmacological investigations have revealed that this compound exhibits potent inhibitory activity against specific kinase targets implicated in inflammatory and oncogenic pathways. In vitro assays using cell lines have demonstrated its ability to modulate key signaling cascades, such as the PI3K/AKT/mTOR axis, with nanomolar efficacy. These findings suggest its potential as a lead candidate for the development of novel kinase inhibitors. Furthermore, preliminary in vivo studies in murine models have shown favorable pharmacokinetic profiles, including adequate bioavailability and tissue penetration, albeit with some challenges related to metabolic stability.

One of the most compelling aspects of 7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is its selectivity profile. Comparative studies with existing kinase inhibitors highlight its reduced off-target effects, which could translate to a better safety profile in clinical settings. Researchers are particularly interested in its application for treating conditions such as rheumatoid arthritis and certain subtypes of leukemia, where dysregulated kinase activity plays a central role.

Despite these promising results, challenges remain in the development of this compound. Issues such as solubility, metabolic degradation, and potential drug-drug interactions need to be addressed through further structural optimization and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this molecule through preclinical development, with the goal of initiating clinical trials in the near future.

In conclusion, 7-fluoro-1-{[(2-methylphenyl)methyl]sulfanyl}-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one represents a promising scaffold for the development of next-generation therapeutics. Its unique chemical structure and biological activity underscore the importance of continued research in this area. Future studies should focus on elucidating its full mechanistic repertoire and exploring its potential in combination therapies, which could further enhance its therapeutic value.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd